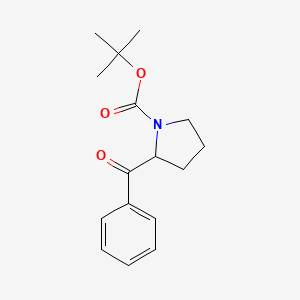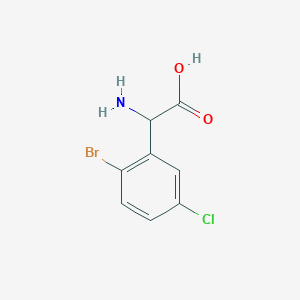
2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H7BrClNO2 This compound features a phenyl ring substituted with bromine and chlorine atoms, and an amino group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid typically involves the following steps:
-
Bromination and Chlorination of Phenylacetic Acid: : The starting material, phenylacetic acid, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
-
Amination: : The brominated and chlorinated phenylacetic acid is then subjected to amination. This step involves the introduction of an amino group (-NH2) to the alpha carbon of the acetic acid moiety. This can be done using ammonia (NH3) or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactors, followed by continuous flow amination processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to the formation of dehalogenated products.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as hydroxyl groups or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated phenylacetic acid derivatives.
Substitution: Hydroxylated or alkylated phenylacetic acid derivatives.
科学研究应用
Chemistry
In chemistry, 2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated phenylacetic acids on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of halogenated aromatic compounds.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may be exploited to develop pharmaceuticals with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The amino group may participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid
- 2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid
- 2-Amino-2-(2-chloro-5-bromophenyl)acetic acid
Uniqueness
2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This particular arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and chlorine atoms provides a distinct set of properties that can be leveraged in various applications.
属性
分子式 |
C8H7BrClNO2 |
|---|---|
分子量 |
264.50 g/mol |
IUPAC 名称 |
2-amino-2-(2-bromo-5-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI 键 |
HPPVHSDYOWRCSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




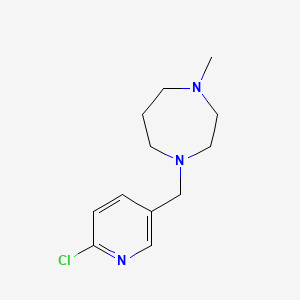

amino]valeric acid](/img/structure/B13544282.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
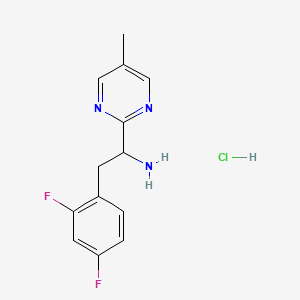
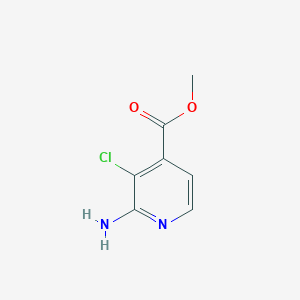
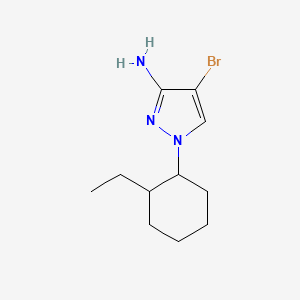
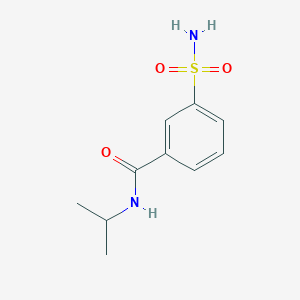
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13544321.png)
